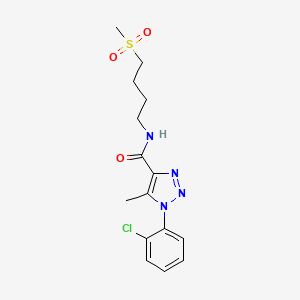![molecular formula C19H21NO4 B7429967 3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid](/img/structure/B7429967.png)
3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid, commonly known as HPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. HPPB is a derivative of benzoic acid and is structurally similar to other compounds that have been shown to have anti-inflammatory and analgesic properties. In
Mechanism of Action
The exact mechanism of action of HPPB is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. HPPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and physiological effects:
HPPB has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. HPPB has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One advantage of using HPPB in lab experiments is its well-characterized chemical structure, which allows for precise dosing and analysis. However, one limitation is that HPPB has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Future Directions
There are several potential future directions for research on HPPB. One area of interest is the development of HPPB-based therapies for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of HPPB-based therapies for the treatment of cancer. Additionally, further studies are needed to establish the safety and efficacy of HPPB in humans.
Synthesis Methods
HPPB can be synthesized through a multistep reaction process. The starting material for the synthesis is 4-bromobenzyl alcohol, which is reacted with 4-hydroxy-2-phenylpentanoic acid to form an ester. This ester is then hydrolyzed to form the corresponding carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride and reacted with 4-aminobenzoic acid to form HPPB.
Scientific Research Applications
HPPB has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. HPPB has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
3-[(4-hydroxy-2-phenylpentyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(21)10-17(14-6-3-2-4-7-14)12-20-18(22)15-8-5-9-16(11-15)19(23)24/h2-9,11,13,17,21H,10,12H2,1H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDNIRPGROWRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CNC(=O)C1=CC(=CC=C1)C(=O)O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Fluorophenyl)-3-[[2-(4-fluorophenyl)-2-hydroxyethyl]amino]propan-1-ol](/img/structure/B7429893.png)

![N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide](/img/structure/B7429898.png)
![3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol](/img/structure/B7429902.png)

![N'-methoxy-N-[4-(5-methyltriazol-1-yl)phenyl]-N'-(oxan-4-ylmethyl)oxamide](/img/structure/B7429911.png)

![[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl 3-oxocyclopentane-1-carboxylate](/img/structure/B7429927.png)

![3-[[4-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7429935.png)
![2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B7429939.png)
![1-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429950.png)
![2,2-difluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropane-1-carboxamide](/img/structure/B7429960.png)
![methyl 4-[[(1-methyl-2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)amino]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429962.png)
